Welcome to the BenchChem Online Store!
molecular formula C15H13FN2S B8281663 alpha-(4-Fluoroanilino)-alpha-(4-methylthiophenyl)acetonitrile

alpha-(4-Fluoroanilino)-alpha-(4-methylthiophenyl)acetonitrile

Cat. No. B8281663
M. Wt: 272.3 g/mol
InChI Key: DQAJWAHOFMBZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE039420E1

Procedure details

Following a procedure similar to that described in Example 1(i), but using 4-methylthiobenzaldehyde and 4-fluoroaniline as starting materials, 4-fluoro-N-(4-methylthiobenzylidene)aniline was obtained in a yield of 89%. This aniline compound and trimethylsilyl cyanide were then reacted together in a similar manner to that described in Example 1(ii), to give the title compound as a slightly yellow powder (yield 47%).
Name
aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:17]=[CH:16][C:5]([N:6]=[CH:7][C:8]2[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C[Si]([C:22]#[N:23])(C)C>>[F:1][C:2]1[CH:17]=[CH:16][C:5]([NH:6][CH:7]([C:8]2[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=2)[C:22]#[N:23])=[CH:4][CH:3]=1

Inputs

Step One
Name
aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(N=CC2=CC=C(C=C2)SC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(NC(C#N)C2=CC=C(C=C2)SC)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.